2,2-Dimethylbenzo[d][1,3]dioxole-4-carbaldehyde
Description
2,2-Dimethylbenzo[d][1,3]dioxole-4-carbaldehyde is a benzodioxole derivative featuring a 1,3-dioxole ring fused to a benzene core. The compound is substituted with two methyl groups at the 2-position and a formyl (-CHO) group at the 4-position. Its molecular formula is C₁₀H₁₀O₃, with a molecular weight of 178.19 g/mol. This compound is primarily utilized as a synthetic intermediate in pharmaceuticals, agrochemicals, and bioactive molecules, particularly in the development of enzyme inhibitors, pesticides, and antimicrobial agents . Its crystalline structure and steric hindrance from the dimethyl groups enhance stability, making it suitable for controlled synthetic reactions .
Properties
IUPAC Name |
2,2-dimethyl-1,3-benzodioxole-4-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c1-10(2)12-8-5-3-4-7(6-11)9(8)13-10/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMOKRPOMUJFXSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2=CC=CC(=C2O1)C=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
134817-17-7 | |
| Record name | 2,2-dimethyl-1,3-dioxaindane-4-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethylbenzo[d][1,3]dioxole-4-carbaldehyde typically involves the following steps:
Formation of the benzo[d][1,3]dioxole ring: This can be achieved through the cyclization of catechol with acetone in the presence of an acid catalyst.
Introduction of the aldehyde group: The aldehyde group can be introduced via formylation reactions, such as the Vilsmeier-Haack reaction, where the benzo[d][1,3]dioxole derivative is treated with a formylating agent like DMF and POCl3.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethylbenzo[d][1,3]dioxole-4-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: 2,2-Dimethylbenzo[d][1,3]dioxole-4-carboxylic acid.
Reduction: 2,2-Dimethylbenzo[d][1,3]dioxole-4-methanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2,2-Dimethylbenzo[d][1,3]dioxole-4-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes.
Industry: Used in the production of fine chemicals and as a building block for various industrial processes.
Mechanism of Action
The mechanism of action of 2,2-Dimethylbenzo[d][1,3]dioxole-4-carbaldehyde involves its reactivity as an aldehyde. The aldehyde group can participate in nucleophilic addition reactions, forming various adducts with nucleophiles. The compound can also undergo oxidation and reduction reactions, which are important in various biochemical pathways.
Comparison with Similar Compounds
Benzo[d][1,3]dioxole-4-carbaldehyde (Parent Compound)
- Structure : Lacks methyl or halogen substituents on the dioxole ring.
- Molecular Formula : C₈H₆O₃ (MW: 150.13 g/mol).
- Synthesis : Direct oxidation or formylation of benzo[d][1,3]dioxole derivatives.
- Applications : Pharmaceutical intermediate for anticancer, antiviral, and anti-infective agents .
- Key Differences :
2,2-Dimethylbenzo[d][1,3]dioxole-5-carbaldehyde (Positional Isomer)
2,2-Difluorobenzo[1,3]dioxole-4-carbaldehyde
5-Bromobenzo[d][1,3]dioxole-4-carbaldehyde
- Structure : Bromine atom at the 5-position and aldehyde at the 4-position.
- Synthesis : Generated via trapping reactions with n-BuLi and aromatic aldehydes (47% yield) .
- Applications : Used in cross-coupling reactions for complex molecule assembly .
- Key Differences :
Comparative Data Table
Research Findings and Trends
Steric Effects : The dimethyl variant’s methyl groups hinder nucleophilic attacks at the 4-position, making it less reactive than the parent compound but more stable under acidic conditions .
Electronic Effects : Fluorine substituents in the difluoro derivative increase the aldehyde’s electrophilicity, favoring condensation reactions .
Regiochemical Influence : The 5-carbaldehyde isomer shows reduced bioavailability in pesticidal applications compared to the 4-carbaldehyde form .
Biological Activity
2,2-Dimethylbenzo[d][1,3]dioxole-4-carbaldehyde is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This compound belongs to the benzodioxole family, which is known for various pharmacological properties, including antimicrobial and anticancer effects. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by case studies and research findings.
The biological activity of this compound is thought to be mediated through its aldehyde group, which can form covalent bonds with nucleophilic sites in biomolecules. This interaction may lead to modulation of enzyme activity and cellular processes. While the exact mechanisms remain under investigation, preliminary findings suggest that it may influence metabolic pathways relevant to various diseases.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In a study assessing its efficacy against various bacterial strains, the compound demonstrated inhibitory effects on both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values varied depending on the strain but were generally within a range indicating strong antimicrobial potential.
Anticancer Properties
The anticancer activity of this compound has been evaluated in several studies. For instance:
- In Vitro Studies: MTS assays conducted on cancer cell lines showed that this compound exhibited cytotoxic effects with IC50 values ranging from 26 µM to 65 µM across different cancer types . Notably, it displayed minimal cytotoxicity towards normal cells (IC50 > 150 µM), suggesting a favorable safety profile.
- In Vivo Studies: In a streptozotocin-induced diabetic mouse model, administration of this compound resulted in a significant reduction in blood glucose levels (from 252.2 mg/dL to 173.8 mg/dL), indicating potential applications in diabetes management alongside anticancer effects .
Comparative Analysis with Related Compounds
The biological activity of this compound can be compared with other benzodioxole derivatives:
| Compound Name | Anticancer IC50 (µM) | Antimicrobial Activity | Notes |
|---|---|---|---|
| This compound | 26 - 65 | Effective against Gram-positive and Gram-negative bacteria | Exhibits low toxicity to normal cells |
| Benzodioxole Derivative A | 30 - 70 | Moderate | Higher toxicity to normal cells |
| Benzodioxole Derivative B | >100 | Low | Limited therapeutic potential |
Case Studies
- Antidiabetic Effects: A study focused on the antidiabetic properties of benzodioxol derivatives showed that compound IIc (a close analog) significantly reduced blood glucose levels in diabetic mice . This highlights the therapeutic potential for managing diabetes alongside cancer treatment.
- Cytotoxicity Assessment: In vitro cytotoxicity studies indicated that while the compound effectively inhibited cancer cell growth, it did not adversely affect normal cell lines at comparable concentrations . This selectivity is crucial for developing safe therapeutic agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
